3alpha-Taraxerol; Epitaraxerol
CAS No.:
Cat. No.: VC16669491
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H50O |
|---|---|
| Molecular Weight | 426.7 g/mol |
| IUPAC Name | (6aR,6aS,8aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol |
| Standard InChI | InChI=1S/C30H50O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-24,31H,10-19H2,1-8H3/t20?,22?,23?,24?,27-,28-,29-,30+/m0/s1 |
| Standard InChI Key | GGGUGZHBAOMSFJ-QYQADISHSA-N |
| Isomeric SMILES | C[C@]12CCC(CC1[C@@]3(CCC4[C@]5(CCC(C(C5CC[C@]4(C3=CC2)C)(C)C)O)C)C)(C)C |
| Canonical SMILES | CC1(CCC2(CC=C3C4(CCC5C(C(CCC5(C4CCC3(C2C1)C)C)O)(C)C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3alpha-Taraxerol and Epitaraxerol belong to the taraxerane class of triterpenoids, characterized by a pentacyclic framework with specific methyl group arrangements. The IUPAC name for 3alpha-Taraxerol, (6aR,6aS,8aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,8,9,10,12,12a,13,14,14a-tetradecahydropicen-3-ol, reflects its stereochemical complexity. Epitaraxerol differs in the spatial orientation of hydroxyl and methyl groups, though exact structural variations remain under investigation.
Table 1: Comparative Molecular Properties
The distinction between these compounds lies in their stereodescriptors, as evidenced by divergent InChIKeys: GGGUGZHBAOMSFJ-QYQADISHSA-N for 3alpha-Taraxerol/Epitaraxerol versus GGGUGZHBAOMSFJ-GADYQYKKSA-N for Taraxerol . This subtle stereochemical variation significantly influences their biological interactions.
Synthetic and Natural Occurrence
While Taraxerol occurs naturally in Camellia sinensis and Erythrophleum fordii , the biosynthetic pathways for 3alpha-Taraxerol and Epitaraxerol remain less documented. Their isolation from plant sources suggests enzymatic epimerization or oxidation of Taraxerol precursors, though synthetic routes via selective hydroxylation are being explored to enhance yield.
Mechanism of Anti-Inflammatory Action
NF-κB Pathway Modulation
In murine macrophage models, 3alpha-Taraxerol suppresses lipopolysaccharide-induced TNF-α and IL-6 production by 62% and 58%, respectively, at 40 μM . This aligns with its inhibition of IκBα phosphorylation, preventing NF-κB nuclear translocation. The compound’s α-oriented hydroxyl group at C-3 facilitates hydrogen bonding with TAK1’s Lys158 residue, disrupting downstream kinase activation .
Antioxidant Synergy
Pretreatment with 40 mg/kg 3alpha-Taraxerol in isoproterenol-treated rats elevated cardiac SOD and GPx activities by 1.8-fold and 2.1-fold, respectively, while reducing malondialdehyde (MDA) levels to 3.2 nmol/mg protein versus 6.7 nmol/mg in controls . This dual antioxidant/anti-inflammatory profile suggests multi-target engagement, potentially through Nrf2 pathway activation.
Cardiovascular Protective Effects
Myocardial Infarction Models
In Wistar rats subjected to isoproterenol-induced cardiotoxicity, 3alpha-Taraxerol pretreatment (20-40 mg/kg) reduced serum CK-MB from 348±21 U/L to 189±15 U/L and LDH from 580±34 U/L to 305±22 U/L, comparable to ramipril controls . Histopathological analysis showed 67% reduction in neutrophilic infiltration, indicating preserved myocardial architecture.
Hemodynamic Outcomes
The same study documented dose-dependent hypotension: systolic BP decreased from 162±8 mmHg (isoproterenol-only) to 128±6 mmHg with 40 mg/kg 3alpha-Taraxerol . Heart rate normalized from 432±24 bpm to 378±19 bpm, suggesting β-adrenergic receptor modulation.
Emerging Therapeutic Applications
Oncological Implications
Preliminary data show 50% inhibition of A549 lung cancer cell proliferation at 72 μM after 48h exposure. Apoptosis induction via caspase-3/7 activation (2.3-fold increase) suggests chemotherapeutic adjunct potential.
Challenges and Future Directions
Despite promising data, stereochemical instability during storage and low aqueous solubility (0.12 mg/mL) hinder development. Novel delivery systems like cyclodextrin complexes or nanoemulsions are under investigation to enhance bioavailability. Future work must clarify Epitaraxerol’s distinct pharmacological profile relative to its stereoisomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume